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Introduction
Furosemide, a potent loop diuretic, is known to induce ototoxicity, particularly at high doses or

when co-administered with other ototoxic agents. Its primary mechanism of action in the inner

ear involves the inhibition of the Na-K-2Cl cotransporter (NKCC1) in the stria vascularis,

leading to a reduction of the endocochlear potential (EP), which is crucial for normal hearing

function.[1][2] This can result in temporary or permanent hearing loss. Animal models are

indispensable for studying the mechanisms of furosemide ototoxicity and for screening

potential otoprotective compounds. This document provides a detailed protocol for assessing

furosemide-induced ototoxicity in various animal models, focusing on functional and

histological endpoints.

Data Presentation: Quantitative Effects of
Furosemide
The following tables summarize quantitative data from studies on furosemide-induced

ototoxicity in different animal models.

Table 1: Effects of Furosemide on Auditory Brainstem Response (ABR)
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Animal
Model

Furosemide
Dose

Route of
Administrat
ion

ABR
Threshold
Shift (dB)

Time
Course of
Effect

Reference(s
)

Gerbil 50-75 mg/kg Not Specified
30-50 dB

increase

Peak at 10-

20 min,

recovery by

60-90 min

[3]

Rat (F344)
53.3 +/- 8.2

mg/kg

Intravenous

(IV)

Disappearanc

e of ABR

peaks

Not Specified

Rat (Wistar)
70.0 +/- 8.9

mg/kg

Intravenous

(IV)

Disappearanc

e of ABR

peaks

Not Specified

Rat (Normal

Albumin)
>40 mg/kg

Intravenous

(IV)

Significant

threshold

elevation

Dose-

dependent
[4]

Rat (Albumin-

Deficient)
~20 mg/kg

Intravenous

(IV)

Significant

threshold

elevation

Higher

sensitivity

than normal

rats

[4]

Mouse (with

Cisplatin)
Not Specified Not Specified

40-50 dB

(permanent)

Not

Applicable
[3]

Table 2: Effects of Furosemide on Distortion Product Otoacoustic Emissions (DPOAEs)
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Animal
Model

Furosemide
Dose

Route of
Administrat
ion

DPOAE
Amplitude
Reduction
(dB)

Time
Course of
Effect

Reference(s
)

Gerbil 50-75 mg/kg Not Specified

Up to 40 dB

at low

stimulus

levels

Recovery by

60-90 min
[3]

Guinea Pig 30 mg/kg
Intravenous

(IV)

Decrease to

minimum at

5-10 min

Recovery

within 60 min

Guinea Pig 50 mg/kg
Intravenous

(IV)

Complete

disappearanc

e at 5-10 min

Slower

recovery than

30 mg/kg

dose

Rat (with

Amikacin)
0.1 mg/g

Intraperitonea

l (IP)

Significant

decrease at

2-8 kHz

Measured at

72 hours
[5]

Table 3: Histopathological Findings in Furosemide-Induced Ototoxicity

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3163790/
https://files.core.ac.uk/download/pdf/268405216.pdf
https://www.benchchem.com/product/b1674285?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal
Model

Furosemide
Dose

Route of
Administrat
ion

Key
Histopathol
ogical
Findings

Time Point
of Analysis

Reference(s
)

Mouse (with

Kanamycin)

0.08-0.40

mg/g

Intraperitonea

l (IP)

Dose-

dependent

loss of OHCs,

IHCs, and

supporting

cells; Atrophy

of stria

vascularis

10 days [6]

Guinea Pig Not Specified
Intraperitonea

l (IP)

Edema of the

stria

vascularis,

enlargement

of

extracellular

spaces

Not Specified [7]

Human Not Specified Not Specified

Marked

dilatation of

intercellular

fluid spaces

in the stria

vascularis

Post-mortem [8][9]

Experimental Protocols
Animal Model and Furosemide Administration
1.1. Animal Models: Commonly used animal models include mice (C57BL/6), rats (Sprague-

Dawley, Wistar), gerbils, and guinea pigs. The choice of animal will depend on the specific

research question.

1.2. Furosemide Preparation and Administration:
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Furosemide solution is typically prepared in a vehicle such as saline.

Administration can be via intraperitoneal (IP), intravenous (IV), or subcutaneous (SC)

injection. IV administration generally produces a more rapid and potent effect.

Dosages vary widely depending on the animal species and the desired severity of ototoxicity.

For standalone furosemide-induced ototoxicity, higher doses are often required. When used

in combination with aminoglycosides (e.g., kanamycin), a lower dose of furosemide is

sufficient to potentiate the ototoxic effects.[7]

Auditory Function Assessment
2.1. Auditory Brainstem Response (ABR)

ABR is an electrophysiological measure of the auditory pathway's response to sound, providing

an objective assessment of hearing thresholds.

Anesthesia: Anesthetize the animal with a suitable agent (e.g., ketamine/xylazine cocktail).

Electrode Placement: Place subdermal needle electrodes at the vertex (active), behind the

test ear on the mastoid (reference), and on the back or contralateral mastoid (ground).

Acoustic Stimuli: Present click stimuli and tone bursts at various frequencies (e.g., 4, 8, 16,

32 kHz) through a calibrated sound delivery system.

Recording: Record the evoked potentials. The ABR waveform consists of a series of peaks

(I-V) representing synchronous neural activity at different points along the auditory pathway.

Threshold Determination: Determine the hearing threshold for each stimulus, defined as the

lowest intensity at which a discernible ABR waveform is present.

Procedure: Measure ABR thresholds at baseline (before furosemide administration) and at

various time points after administration (e.g., 15 min, 30 min, 1 hr, 24 hrs, and weekly for

chronic studies) to assess the onset, severity, and recovery of hearing loss.

2.2. Distortion Product Otoacoustic Emissions (DPOAEs)
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DPOAEs are sounds generated by the outer hair cells (OHCs) of the cochlea in response to

two simultaneous pure tones, providing a non-invasive assessment of OHC function.

Anesthesia: Anesthetize the animal as for ABR.

Probe Placement: Place a probe containing a microphone and two speakers into the external

ear canal.

Stimuli: Present two primary tones (f1 and f2, with f2/f1 ratio typically ~1.22) at specific

intensity levels (e.g., L1 = 65 dB SPL, L2 = 55 dB SPL).

Recording: The microphone records the DPOAE, which occurs at the 2f1-f2 frequency.

DP-gram: Measure DPOAE amplitudes across a range of f2 frequencies (e.g., 4-32 kHz).

Procedure: Record DPOAEs at baseline and at multiple time points post-furosemide
administration to evaluate OHC function. A significant reduction in DPOAE amplitude

indicates OHC damage or dysfunction.

Histological Assessment of the Cochlea
Histological analysis is performed at the end of the study to correlate functional deficits with

structural damage in the cochlea.

Tissue Collection: At the designated endpoint, euthanize the animal and perfuse

transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

Cochlear Dissection: Dissect the temporal bones and post-fix the cochleae.

Decalcification: Decalcify the cochleae using a solution like EDTA.

Processing and Sectioning: Dehydrate the tissue, embed in paraffin or resin, and section the

cochleae.

Staining: Stain sections with Hematoxylin and Eosin (H&E) to visualize the general

morphology of the organ of Corti, stria vascularis, and spiral ganglion neurons.
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Immunohistochemistry: Use specific antibodies to label hair cells (e.g., Myosin VIIa), spiral

ganglion neurons (e.g., Tuj1), and to investigate markers of apoptosis (e.g., cleaved

caspase-3) or other cellular processes.

Quantification: Count the number of surviving inner and outer hair cells at different locations

along the cochlear spiral to create a cochleogram. Assess the morphology of the stria

vascularis for signs of edema or atrophy.

Mandatory Visualizations

Pre-Treatment

Treatment

Post-Treatment Assessment

Baseline ABR

Furosemide Administration
(e.g., IV, IP)

Baseline DPOAE

Post-Treatment ABR
(Acute & Chronic Timepoints)

Post-Treatment DPOAE
(Acute & Chronic Timepoints)

Histological Analysis
(Endpoint)

Click to download full resolution via product page

Caption: Experimental workflow for assessing furosemide-induced ototoxicity.
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Caption: Signaling pathway of furosemide-induced ototoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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